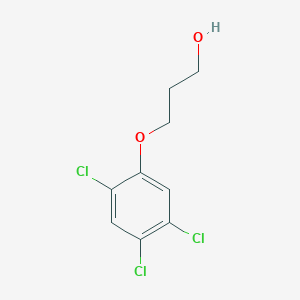

3-(2,4,5-Trichlorophenoxy)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

656810-12-7 |

|---|---|

Molecular Formula |

C9H9Cl3O2 |

Molecular Weight |

255.5 g/mol |

IUPAC Name |

3-(2,4,5-trichlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H9Cl3O2/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5,13H,1-3H2 |

InChI Key |

WXMIOPLTEALORP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCO |

Origin of Product |

United States |

Contextual Background and Research Rationale for 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Historical Perspective within Chlorophenoxy Compound Chemistry and Environmental Relevance

Chlorophenoxy compounds represent a class of chemicals that have been extensively produced and utilized since the mid-20th century, primarily as herbicides. wikipedia.org This class includes well-known substances like 2,4-D, 2,4,5-T, MCPA, and mecoprop. wikipedia.org The widespread use of these herbicides in agriculture and for non-agricultural weed control has led to their presence in the environment. who.intfao.org

A significant aspect of the history of chlorophenoxy compounds, particularly those derived from trichlorophenol, is their association with dioxin contamination. who.int The manufacturing process of 2,4,5-trichlorophenol (B144370), a precursor to many of these herbicides, could also produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent environmental pollutant. unige.chwikipedia.org This contamination has been a major public health and environmental concern, leading to increased scrutiny and regulation of these chemicals. unige.chwikipedia.org The environmental fate of chlorophenoxy herbicides is primarily dictated by biodegradation, with photolysis and hydrolysis also playing a role in their removal from soil and water. who.int

Significance as a Potential Synthetic Intermediate or Environmental Transformation Product

The study of 3-(2,4,5-Trichlorophenoxy)propan-1-ol is significant due to its potential role as either a synthetic intermediate or an environmental transformation product of more complex chlorophenoxy compounds. nih.gov In chemical synthesis, its structure suggests it could be a building block for creating more elaborate molecules.

Of particular interest is its potential emergence in the environment as a breakdown product of larger, more complex pesticides. core.ac.ukresearchgate.net The degradation of chlorophenoxy herbicides in the environment is a critical area of research, as the resulting transformation products can sometimes be more toxic or persistent than the original compound. nih.gov The primary degradation pathway for phenoxy acid herbicides often involves the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol. nih.gov Given its structure, this compound could be an intermediate in the degradation pathway of certain ester formulations of chlorophenoxy herbicides. Understanding the formation and fate of such transformation products is essential for a complete assessment of the environmental impact of pesticide use. core.ac.ukresearchgate.net

Structural Relationship to Established Agrochemicals and Industrial Precursors

The chemical structure of this compound is closely related to several key agrochemicals and industrial precursors, which provides a strong rationale for its scientific investigation.

2,4,5-Trichlorophenol: This compound is a direct precursor in the synthesis of many chlorophenoxy herbicides and other industrial chemicals. epa.govwikipedia.org this compound contains the 2,4,5-trichlorophenoxy moiety, directly linking it to this important industrial chemical. 2,4,5-Trichlorophenol itself has been used as a fungicide and bactericide. wikipedia.orgnih.gov

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A potent and once widely used herbicide, 2,4,5-T was a major component of the defoliant Agent Orange. wikipedia.org It is synthesized from 2,4,5-trichlorophenol. wikipedia.org The structural similarity between this compound and 2,4,5-T lies in the shared 2,4,5-trichlorophenoxy core. The key difference is the side chain attached to the oxygen atom: a propanol (B110389) group in the former and an acetic acid group in the latter. This relationship suggests that this compound could be a potential metabolite or degradation product of certain derivatives of 2,4,5-T. nih.gov

The study of compounds like this compound is crucial for understanding the broader implications of chlorophenoxy chemistry, from historical environmental contamination to the potential for new synthetic pathways and the environmental fate of existing agrochemicals.

Synthetic Methodologies and Chemical Derivation of 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Direct Synthetic Routes via Etherification and Alkoxylation Strategies

The most direct and widely applicable method for the synthesis of 3-(2,4,5-trichlorophenoxy)propan-1-ol is the Williamson ether synthesis. evitachem.comedubirdie.comwikipedia.org This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org In this context, it entails the reaction of a 2,4,5-trichlorophenoxide with a 3-halopropan-1-ol derivative.

Synthesis from 2,4,5-Trichlorophenol (B144370) and Propanol (B110389) Derivatives

The synthesis of this compound via the Williamson ether synthesis commences with the deprotonation of 2,4,5-trichlorophenol to form the corresponding sodium or potassium salt. This is typically achieved by reacting the phenol (B47542) with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). jk-sci.com The resulting 2,4,5-trichlorophenoxide ion is a potent nucleophile that readily reacts with a suitable electrophile.

The electrophilic counterpart in this synthesis is a propanol derivative where the hydroxyl group is protected or the terminal carbon is halogenated. The most common electrophiles for this purpose are 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen, displacing the halide ion to form the ether linkage. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the phenoxide ion. jk-sci.com The reaction temperature is generally maintained between 50 and 100 °C, and the reaction time can range from 1 to 8 hours. wvu.edu

Table 1: Reactants for the Williamson Ether Synthesis of this compound

| Reactant | Role | Common Examples |

|---|---|---|

| 2,4,5-Trichlorophenol | Nucleophile Precursor | 2,4,5-Trichlorophenol |

| Base | Deprotonating Agent | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Hydride (NaH) |

| Propanol Derivative | Electrophile | 3-Chloro-1-propanol, 3-Bromo-1-propanol |

Application of Epichlorohydrin-Based Reactions in Phenoxyalcohol Synthesis

An alternative approach to synthesizing phenoxyalcohols involves the ring-opening of epichlorohydrin (B41342) with a phenol. researchgate.net In the case of this compound, this would involve the reaction of 2,4,5-trichlorophenol with epichlorohydrin. The reaction is typically catalyzed by a base, which deprotonates the phenol to form the phenoxide ion. The phenoxide then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.

The regioselectivity of the ring-opening is a critical factor. Nucleophilic attack can occur at either the less substituted (C3) or the more substituted (C2) carbon of the epichlorohydrin. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered C3 position, which would lead to the formation of 1-chloro-3-(2,4,5-trichlorophenoxy)propan-2-ol. Subsequent hydrolysis of the chlorohydrin would be required to yield the desired 3-(2,4,5-trichlorophenoxy)propane-1,2-diol, which is a different compound from the target this compound.

However, research has shown that the reaction between 2,4,5-trichlorophenol and epichlorohydrin can lead to more complex products. For instance, one study reported the synthesis of a novel compound, {[1,3-bis(2,4,5-trichlorophenoxy) propan-2-yl] oxy}-3-(2,4,5-trichlorophenoxy) hexan-2-ol, from this reaction. miracosta.edu This indicates that multiple additions of the trichlorophenoxide to the epichlorohydrin and subsequent reaction products can occur.

Exploration of Alternative Precursor Compounds and Reaction Pathways

Beyond the direct etherification strategies, alternative precursors and reaction pathways can be envisioned for the synthesis of this compound. One such pathway could involve the synthesis of 3-(2,4,5-trichlorophenoxy)propene, followed by hydroboration-oxidation. This would entail first performing a Williamson ether synthesis with 2,4,5-trichlorophenol and an allyl halide, such as allyl bromide, to form the corresponding allyl ether. The subsequent anti-Markovnikov hydroboration-oxidation of the terminal alkene would then yield the primary alcohol, this compound.

Another potential route could start from 1,2,4-trichlorobenzene. Nitration followed by reduction would yield 2,4,5-trichloroaniline, which can be converted to 2,4,5-trichlorophenol via diazotization and hydrolysis. masterorganicchemistry.com This precursor can then be utilized in the Williamson ether synthesis as previously described.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the Williamson ether synthesis of this compound are influenced by several factors, including the choice of base, solvent, temperature, and reaction time.

Base: Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol, potentially leading to higher yields. jk-sci.com However, more common and less hazardous bases like NaOH and KOH are also effective. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial when using a two-phase system (e.g., aqueous NaOH and an organic solvent), facilitating the transfer of the phenoxide ion to the organic phase.

Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to react. jk-sci.com Protic solvents, such as the parent alcohol, can also be used but may lead to slower reaction rates due to solvation of the nucleophile.

Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination, especially if the alkyl halide is secondary or sterically hindered. A typical temperature range for this type of reaction is 50-100 °C. wvu.edu

Yield: Laboratory syntheses using the Williamson ether synthesis typically report yields ranging from 50% to 95%. wvu.edu The yield is often dependent on the purity of the reactants and the careful control of reaction conditions to minimize side reactions.

Table 2: General Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 50-100 °C | Balances reaction rate with minimizing side reactions. wvu.edu |

| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity of the alkoxide. jk-sci.com |

| Base | Strong (NaH, KOH, NaOH) | Ensures complete deprotonation of the phenol. jk-sci.com |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the propanol backbone contains a stereocenter, requires stereoselective synthetic methods. Since this compound itself is achiral, this section discusses the synthesis of a chiral analog, for instance, (R)- or (S)-1-(2,4,5-trichlorophenoxy)propan-2-ol.

One common strategy for achieving stereoselectivity is to start with a chiral precursor. For example, the reaction of 2,4,5-trichlorophenol with a chiral epoxide, such as (R)- or (S)-propylene oxide, in the presence of a suitable catalyst can lead to the formation of the corresponding chiral phenoxy alcohol. The regioselectivity of the epoxide ring-opening is crucial in this case.

Another approach involves the use of chiral catalysts to induce stereoselectivity in a reaction between achiral precursors. youtube.com For example, a kinetic resolution of a racemic mixture of a suitable precursor could be employed. This might involve the enantioselective acylation of a racemic phenoxy propanol derivative using a chiral lipase, which would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Furthermore, asymmetric reduction of a ketone precursor, such as 1-(2,4,5-trichlorophenoxy)propan-2-one, using a chiral reducing agent or a catalyst could yield the desired chiral alcohol. Chiral catalysts for such reductions often involve transition metals complexed with chiral ligands.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenol |

| Propanol |

| Epichlorohydrin |

| 3-Chloro-1-propanol |

| 3-Bromo-1-propanol |

| Sodium 2,4,5-trichlorophenoxide |

| 1-Chloro-3-(2,4,5-trichlorophenoxy)propan-2-ol |

| 3-(2,4,5-Trichlorophenoxy)propane-1,2-diol |

| {[1,3-bis(2,4,5-trichlorophenoxy) propan-2-yl] oxy}-3-(2,4,5-trichlorophenoxy) hexan-2-ol |

| 3-(2,4,5-Trichlorophenoxy)propene |

| Allyl bromide |

| 1,2,4-Trichlorobenzene |

| 2,4,5-Trichloroaniline |

| Sodium hydroxide |

| Potassium hydroxide |

| Sodium hydride |

| Dimethylformamide |

| Dimethyl sulfoxide |

| Acetonitrile |

| Tetrabutylammonium bromide |

| (R)-1-(2,4,5-Trichlorophenoxy)propan-2-ol |

| (S)-1-(2,4,5-Trichlorophenoxy)propan-2-ol |

| (R)-Propylene oxide |

| (S)-Propylene oxide |

Environmental Dynamics, Transformation, and Biogeochemical Cycling of 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Environmental Distribution, Persistence, and Mobility in Soil, Water, and Sediment Systems.

Therefore, no information can be presented on the breakdown products, the distribution patterns in various environmental compartments, or the persistence and potential for movement of 3-(2,4,5-Trichlorophenoxy)propan-1-ol .

Advanced Analytical Chemistry for the Characterization and Quantification of 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Chromatographic Separation Techniques.

Chromatographic methods are fundamental for isolating 3-(2,4,5-trichlorophenoxy)propan-1-ol from complex mixtures, enabling its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the trace analysis of this compound. This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. jmchemsci.comjmchemsci.com For related chlorophenoxy compounds, GC-MS has proven to be a sensitive and selective method for determining trace levels, even in complex food and environmental samples. agriculturejournals.cz The methodology often involves extraction of the analyte from the sample matrix, followed by derivatization to enhance volatility and improve chromatographic behavior. agriculturejournals.cz

The use of an internal standard, such as a deuterated analog of the analyte, is a common practice to ensure accuracy and precision in quantification. agriculturejournals.cz Validation of GC-MS methods typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, and recovery. For similar compounds, optimized methods have demonstrated low LODs and LOQs, in the range of µg/kg, with good repeatability and high average recoveries. agriculturejournals.cz

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes.

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of this compound and related compounds. nih.gov HPLC methods can be adapted to various detection modes, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), providing flexibility for different analytical challenges. canada.ca For instance, a study on the separation of a mixture of herbicides, including the related 2,4,5-trichlorophenoxyacetic acid, utilized ion-interaction reversed-phase HPLC with UV detection. This method allowed for the detection of analytes at concentrations below 12 μg/L without preconcentration steps.

The development of an HPLC method involves the careful optimization of several parameters, such as the mobile phase composition (including pH and organic modifier concentration), the type of stationary phase, and the detector settings. For example, the retention of acidic herbicides can be controlled by adjusting the pH of the eluent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it suitable for the analysis of trace levels of these compounds in complex matrices like surface water. canada.ca

Table 1: HPLC Method Parameters for Related Herbicides

| Parameter | Value |

| Column | Phase Separation Spherisorb 5S ODS-2 |

| Mobile Phase | 5.0mM octylamine (B49996) in water-acetonitrile (73:27, v/v), pH 6.4 |

| Flow Rate | 1.2 mL/min |

| Detection | Spectrophotometric at 228 nm |

This data is based on a method developed for a mixture of herbicides including 2,4,5-trichlorophenoxyacetic acid.

Development of Derivatization Strategies for Enhanced Detection.

Derivatization is a key strategy employed in the analysis of this compound to improve its detectability by chromatographic techniques. nih.gov For GC-MS analysis, derivatization is often necessary to convert the polar hydroxyl group into a less polar, more volatile functional group. agriculturejournals.cz This process can involve reactions such as methylation or silylation.

In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its response to UV or fluorescence detectors. nih.gov A variety of derivatization reagents are available, including acyl chlorides and rhodamine-type reagents, which can significantly improve the limits of detection. nih.gov The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the analyte and the desired analytical outcome.

Advanced Spectroscopic Characterization.

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the bonds within a molecule. The presence of characteristic absorption bands in the IR spectrum can confirm the presence of specific functional groups, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring. For a similar molecule, 1,2,3-trichloropropane, characteristic vibrational frequencies are observed in its IR spectrum. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π-electrons in the trichlorophenoxy ring. The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic properties of the compound. researchgate.net For the related 2,4,5-trichlorophenoxyacetic acid, UV absorption spectra have been recorded. nist.gov The absorption spectrum of chlorophenols generally shows bands that are characteristic of the substituted benzene (B151609) ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive identification and structural elucidation of this compound. This technique provides the high resolving power and mass accuracy necessary to distinguish the target analyte from isobaric interferences, which is particularly crucial in complex sample matrices. The accurate mass measurement of the molecular ion allows for the determination of the elemental composition, a critical step in confirming the compound's identity. For this compound (C9H9Cl3O2), the theoretical exact mass can be calculated and compared against the experimentally measured value, typically within a few parts per million (ppm) mass error, lending a high degree of confidence to the identification.

Beyond accurate mass determination of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the compound's structure through the analysis of its fragmentation patterns. By subjecting the protonated molecule [M+H]+ or other precursor ions to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and fragmentations within the propanol (B110389) side chain.

A plausible fragmentation pathway would involve the cleavage of the C-O ether bond, leading to the formation of the highly stable 2,4,5-trichlorophenoxy radical or a corresponding cation/anion, depending on the ionization mode. The resulting propanol fragment could undergo subsequent fragmentation, such as the loss of a water molecule. Another significant fragmentation would likely involve the propanol side chain itself. For instance, cleavage alpha to the hydroxyl group is a common fragmentation pathway for alcohols.

While specific experimental HRMS fragmentation data for this compound is not widely published, the fragmentation pattern can be inferred from the analysis of structurally related compounds. For example, the mass spectrum of propan-1-ol shows characteristic fragments resulting from the loss of water and various alkyl fragments. docbrown.info Similarly, the fragmentation of chlorophenoxy herbicides like 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) has been studied, and its mass spectra show characteristic peaks corresponding to the trichlorophenoxy moiety. mzcloud.orgnih.gov The analysis of these related molecules provides a strong basis for predicting the fragmentation of this compound.

A predicted fragmentation pattern for this compound is presented in the table below. The accurate masses of the fragments provide a powerful tool for their unambiguous identification in an HRMS spectrum. The ability of software to predict fragmentation pathways can further aid in the interpretation of the observed spectra. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [C9H9Cl3O2]+• | Molecular Ion | 269.9668 |

| [C6H2Cl3O]+ | Trichlorophenoxy ion | 195.9222 |

| [C3H7O]+ | Propanol side chain ion | 59.0497 |

| [C9H8Cl3O]+ | Loss of H | 268.9590 |

| [C6H3Cl2O]+ | Loss of Cl from Trichlorophenoxy | 161.9612 |

| [C3H5]+ | Loss of H2O from propanol side chain | 41.0391 |

Electrophoretic Separation Methods.

Electrophoretic separation methods, such as capillary electrophoresis (CE), present a viable alternative and complementary technique to chromatographic methods for the analysis of this compound. These techniques separate analytes based on their differential migration in an electric field, which is influenced by factors such as charge-to-size ratio, and interaction with the background electrolyte and the capillary wall. For a neutral molecule like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudostationary phase. The separation of neutral analytes is then achieved based on their partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. The differential partitioning, governed by the hydrophobicity of the analyte, allows for the separation of compounds with very similar structures.

The application of MEKC to the analysis of this compound would require optimization of several parameters to achieve adequate resolution and sensitivity. These parameters include the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663), SDS), the pH of the background electrolyte, the applied voltage, and the capillary temperature. The use of organic modifiers, such as methanol (B129727) or acetonitrile, in the background electrolyte can also be employed to fine-tune the separation by altering the partitioning of the analyte and modifying the electroosmotic flow.

While specific applications of electrophoretic methods for this compound are not extensively documented in the literature, the successful separation of a wide range of related chlorophenoxy herbicides and other pesticides by MEKC has been demonstrated. These studies provide a strong foundation for the development of a robust MEKC method for this compound. The high efficiency, low sample and reagent consumption, and relatively short analysis times of CE methods make them an attractive option for the high-throughput screening of this compound in various samples.

Optimization of Sample Preparation and Extraction Methodologies for Diverse Matrices.

The accurate and precise quantification of this compound in diverse and complex matrices such as soil, water, and biological tissues is critically dependent on the efficiency of the sample preparation and extraction methodology. The primary goal of these procedures is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. The choice of the extraction technique and the optimization of its parameters are dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

For solid matrices like soil and sediment, traditional extraction methods such as Soxhlet extraction or sonication with an appropriate organic solvent (e.g., a mixture of acetone (B3395972) and hexane) can be employed. However, modern techniques like pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) offer several advantages, including reduced solvent consumption, faster extraction times, and higher extraction efficiencies. The selection of the extraction solvent is crucial and should be based on the polarity of this compound.

For aqueous matrices such as river or groundwater, liquid-liquid extraction (LLE) with a water-immiscible organic solvent has been a conventional approach. More contemporary and efficient methods include solid-phase extraction (SPE) and solid-phase microextraction (SPME). SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the aqueous sample, which is then eluted with a small volume of an organic solvent. The choice of the sorbent material (e.g., C18, polymeric) is critical for achieving high recovery. SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract the analyte directly from the sample.

In the case of biological matrices, such as plant or animal tissues, the sample preparation is often more complex due to the high content of lipids, proteins, and other potential interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE), has become a popular choice for the analysis of pesticides in complex matrices.

The optimization of these extraction methodologies involves a systematic investigation of various parameters to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. These parameters include the type and volume of the extraction solvent, pH of the sample, extraction time and temperature, and the type and amount of sorbent material. The use of experimental design and statistical optimization tools can facilitate this process.

Table 2: Summary of Optimized Sample Preparation and Extraction Methodologies for Related Compounds in Diverse Matrices

| Matrix | Extraction Method | Key Optimization Parameters |

|---|---|---|

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Solvent composition (e.g., acetone/hexane), temperature, pressure, number of extraction cycles. |

| Water | Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, Oasis HLB), sample pH, flow rate, elution solvent. |

| Plant Tissue | QuEChERS | Extraction solvent (e.g., acetonitrile), salting-out agents, dSPE sorbents (e.g., PSA, C18, GCB). |

| Animal Tissue | Microwave-Assisted Extraction (MAE) | Solvent type, microwave power, extraction time, temperature. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| Propan-1-ol |

| Acetone |

| Hexane |

| Acetonitrile |

| Methanol |

| Sodium dodecyl sulfate (SDS) |

| Carbon |

| Hydrogen |

| Oxygen |

Computational Chemistry and Spectroscopic Investigations of 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Molecular Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Prediction and Electronic Properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and electronic characteristics of molecules like 3-(2,4,5-Trichlorophenoxy)propan-1-ol. researchgate.net By employing methods such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can model the molecule's geometry with high accuracy. researchgate.netepstem.netresearchgate.net

Furthermore, DFT calculations provide valuable information about the electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. researchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.netnih.gov For chlorophenoxy compounds, the presence of chlorine atoms, which are electron-withdrawing, significantly influences the electronic landscape of the aromatic ring. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Chlorophenoxy Compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for related chlorophenoxy compounds.

Theoretical Spectroscopy for Prediction and Interpretation of NMR, IR, and UV-Vis Data.

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental results.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.netnih.govchemaxon.comnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning experimental peaks, especially for complex molecules. For instance, the protons on the aromatic ring, the propanol (B110389) chain, and the hydroxyl group would each have distinct predicted chemical shifts based on their electronic environment. docbrown.info

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. researchgate.netrsc.orgnist.govnist.gov These calculations predict the positions and intensities of absorption bands in the infrared spectrum. Key vibrational modes would include the O-H stretch of the alcohol, C-O stretching of the ether linkage, C-H stretching of the alkyl chain and aromatic ring, and the characteristic C-Cl stretching vibrations. researchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure and identify specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netresearchgate.netnist.gov For chlorophenoxy compounds, these transitions typically involve π→π* and n→π* electronic excitations within the aromatic ring. researchgate.net The predicted absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and the effect of substituents on the absorption properties. science-softcon.deherts.ac.uk

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data | Interpretation |

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm; O-CH₂ protons: ~4.0-4.2 ppm; CH₂ protons: ~1.9-2.1 ppm; CH₂-OH protons: ~3.7-3.9 ppm; OH proton: variable | Chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electronegativity of the oxygen atom. |

| ¹³C NMR | Aromatic carbons: ~115-155 ppm; O-CH₂ carbon: ~70 ppm; CH₂ carbon: ~32 ppm; CH₂-OH carbon: ~60 ppm | The positions of the carbon signals are determined by their hybridization and proximity to electronegative atoms. |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad); ~2850-2960 (C-H stretch); ~1250 (C-O stretch, ether); ~1100 (C-O stretch, alcohol); ~700-850 (C-Cl stretch) | Characteristic vibrational frequencies confirm the presence of hydroxyl, ether, alkyl, and chloro-substituted aromatic functionalities. |

| UV-Vis (nm) | λmax ~280-290 nm | Corresponds to electronic transitions within the trichlorophenoxy chromophore. |

Note: The values in this table are estimations based on data from structurally similar compounds and general spectroscopic principles.

Simulation of Reaction Mechanisms and Transition States for Degradation and Synthesis.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the degradation and synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

Degradation: The environmental degradation of chlorophenoxy compounds often involves processes like oxidation, reduction, and hydrolysis. nih.govd-nb.infoethz.chresearchgate.netresearchgate.net DFT calculations can be used to model the reaction pathways of, for example, hydroxyl radical-initiated oxidation, which is a common atmospheric degradation mechanism. researchgate.net These simulations can identify intermediate species and transition state structures, providing a detailed, step-by-step understanding of how the molecule breaks down. nih.gov For instance, the initial steps in the degradation of the related 2,4,5-trichlorophenoxyacetic acid have been shown to involve either the cleavage of the ether linkage or reductive dechlorination. nih.gov

Synthesis: The synthesis of this compound would likely involve the reaction of 2,4,5-trichlorophenol (B144370) with a suitable three-carbon synthon. britannica.comnih.govnih.gov Computational modeling can help to optimize reaction conditions by exploring different reaction pathways and identifying the most energetically favorable route. chemicalbook.comresearchgate.net For example, the Williamson ether synthesis is a common method for forming ether linkages. DFT could be used to study the transition state of the nucleophilic attack of the phenoxide on an electrophilic carbon, helping to predict the feasibility and potential yield of the reaction.

Structure-Reactivity Relationship (SAR) Studies for Related Chlorophenoxy Compounds (focused on chemical transformations and environmental fate).

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how the chemical structure of a compound influences its reactivity and environmental fate. researchgate.netresearchgate.netmdpi.com For the family of chlorophenoxy compounds, the number and position of chlorine atoms on the aromatic ring are key structural features that dictate their properties. researchgate.netresearchgate.net

Computational models can quantify various molecular descriptors, such as electronic parameters (e.g., charge distribution, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and lipophilicity (logP). These descriptors can then be correlated with experimentally observed properties like degradation rates or biological activity. For instance, increasing the number of chlorine substituents on the phenoxy ring generally increases the molecule's resistance to microbial degradation. ethz.ch This is likely due to both steric hindrance and the alteration of the electronic properties of the aromatic ring, making it less susceptible to enzymatic attack.

By developing quantitative structure-activity relationship (QSAR) models for a series of related chlorophenoxy compounds, it is possible to predict the environmental persistence and transformation pathways of this compound without extensive experimental testing.

Intermolecular Interactions and Crystal Engineering Considerations for Solid-State Behavior.

The solid-state behavior of a molecule, including its crystal structure and melting point, is governed by intermolecular interactions. For this compound, the key interactions would be:

Hydrogen Bonding: The hydroxyl group of the propanol side chain is capable of acting as both a hydrogen bond donor and acceptor. This is likely to be the most significant intermolecular interaction, leading to the formation of chains or networks of molecules in the solid state.

Halogen Bonding: The chlorine atoms on the aromatic ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

Computational methods, such as those used in crystal structure prediction, can explore the possible packing arrangements of the molecules and identify the most stable crystal polymorphs. Understanding these interactions is fundamental to crystal engineering, which aims to design materials with specific solid-state properties. While no specific crystal structure data for this compound is available, studies on similar molecules provide a basis for predicting its solid-state behavior.

Mechanistic Studies in Chemical and Environmental Transformation of 3 2,4,5 Trichlorophenoxy Propan 1 Ol

Microbial Dehalogenation and Biotransformation Mechanisms of Related Chlorinated Aromatics

A pivotal mechanism in the degradation of chlorinated aromatics is the cleavage of the ether linkage. For instance, a Flavobacterium species has been shown to metabolize a series of omega-linked 2,4-dichlorophenoxyalkyl carboxylic acids, ranging from 3-(2,4-dichlorophenoxy)propionic acid to 11-(2,4-dichlorophenoxy)undecanoic acid. nih.gov The initial and crucial step in the degradation of these compounds is the cleavage of the ether bond, which liberates the corresponding phenol (B47542) and the fatty acid side chain. nih.gov This mechanism suggests that a primary step in the biotransformation of 3-(2,4,5-trichlorophenoxy)propan-1-ol would likely involve the separation of the 2,4,5-trichlorophenol (B144370) moiety from the propanol (B110389) side chain.

Furthermore, the degradation of the herbicide 2,4,5-T, which shares the same chlorinated phenol core, has been extensively studied. Bacteria capable of metabolizing 2,4,5-T have been identified, and its degradation is known to be more challenging for microorganisms compared to the related herbicide 2,4-D, likely due to the additional chlorine atom on the aromatic ring. ethz.ch One well-documented pathway involves the initial conversion of 2,4,5-T to 2,4,5-trichlorophenol. ethz.ch Aerobic microbial communities have demonstrated the ability to biodegrade 2,4,5-trichlorophenol, although it can be resistant to breakdown at higher concentrations and may inhibit microbial respiration. nih.gov

The process of dehalogenation, the removal of chlorine atoms from the aromatic ring, is another critical step. This can occur through various microbial mechanisms. In some cases, the degradation of chlorinated aromatic compounds is initiated by the attack of hydroxyl radicals. researchgate.net Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is also a known microbial process. google.com

Enzymatic Pathways Involved in the Metabolism of Phenoxyalcohols by Microorganisms

The microbial transformation of phenoxyalcohols and related compounds is orchestrated by specific enzymatic pathways. While direct enzymatic studies on this compound are lacking, the metabolism of analogous compounds offers significant insights into the potential enzymes involved.

The initial cleavage of the ether bond in phenoxyalkanoates is a key enzymatic step. In the case of the Flavobacterium species metabolizing omega-linked 2,4-dichlorophenoxyalkyl carboxylic acids, this cleavage represents a novel mechanism for the microbial breakdown of these compounds. nih.gov This suggests the presence of a specialized etherase enzyme capable of recognizing and hydrolyzing the ether linkage.

Following the initial cleavage, the resulting aromatic and aliphatic fragments are further metabolized through distinct enzymatic pathways. The degradation of the chlorinated phenol would likely proceed through the action of monooxygenases and dioxygenases. For example, the degradation of 2,4,5-T by Burkholderia cepacia AC1100 involves a 2,4,5-trichlorophenoxyacetic acid oxygenase that converts the parent compound to 2,4,5-trichlorophenol and glyoxylate. ethz.ch The subsequent degradation of 2,4,5-trichlorophenol is catalyzed by a chlorophenol 4-monooxygenase. ethz.ch

The metabolism of aromatic compounds by bacteria, whether under aerobic or anaerobic conditions, involves a diverse array of enzymes. nih.gov In aerobic pathways, oxygenases play a crucial role in hydroxylating the aromatic ring, preparing it for cleavage. nih.gov Anaerobic degradation, on the other hand, employs reductive reactions to destabilize the aromatic ring. nih.gov The metabolism of the propanol side chain would likely proceed through common pathways for alcohol and aldehyde oxidation.

Photochemical and Hydrolytic Degradation Reaction Mechanisms, including Product Identification

In addition to microbial processes, this compound is subject to abiotic degradation through photochemical and hydrolytic reactions, particularly in aquatic environments.

Photochemical Degradation

Phenoxyacetic acid herbicides are known to undergo degradation through both direct and indirect photolytic mechanisms. nih.gov Direct photolysis occurs when the molecule absorbs light energy, leading to its decomposition. nih.gov However, the more significant pathway in natural waters is often indirect photolysis, which involves reactions with photochemically produced reactive species such as hydroxyl radicals (•OH). nsf.gov

The photodegradation of the related herbicide 2,4,5-T in aqueous solution has been shown to proceed through both photoionization and heterolytic cleavage of a carbon-chlorine (C-Cl) bond upon UV irradiation. nih.gov This leads to the formation of several products, including the substitution of a chlorine atom by a hydroxyl group at the 2-, 4-, or 5-position of the aromatic ring, as well as hydroxylation of the ring at the 3- and 6-positions. nih.gov Therefore, the photochemical degradation of this compound is expected to yield 2,4,5-trichlorophenol as a primary product through cleavage of the ether linkage, along with various dichlorohydroxyphenoxypropanols and other hydroxylated derivatives. The presence of substances like nitrate (B79036) ions and certain metal ions in the water can influence the rate of photodegradation. mdpi.com

Hydrolytic Degradation

Hydrolysis is another important abiotic degradation pathway for phenoxy herbicides in water. nih.gov The rate of hydrolysis is often dependent on pH. For instance, the hydrolysis of 2,4-dichlorophenoxyacetic acid (2,4-D) is faster in acidic solutions. researchgate.net The reaction involves the cleavage of the ether linkage, yielding 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net

By analogy, the hydrolysis of this compound would be expected to yield 2,4,5-trichlorophenol and 1,3-propanediol. The rate of this reaction would likely be influenced by the pH of the surrounding medium.

Identified Degradation Products of Related Compounds

The following table summarizes the identified degradation products from studies on related chlorinated aromatic compounds, which can be considered potential transformation products of this compound.

| Parent Compound | Degradation Process | Identified Products |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Microbial | 2,4,5-Trichlorophenol, Glyoxylate, 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Benzenetriol, Maleylacetate, 3-Oxoadipate. ethz.ch |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Photochemical | Products of chlorine substitution by a hydroxyl group at positions 2, 4, or 5; products of ring hydroxylation at positions 3 and 6. nih.gov |

| omega-Linked 2,4-dichlorophenoxyalkyl carboxylic acids | Microbial | 2,4-Dichlorophenol and the corresponding fatty acid. nih.gov |

| 4-Chlorophenoxyacetate | Microbial | 4-Chloro-2-hydroxyphenoxyacetate, 4-Chlorocatechol, cis-cis-β-Chloromuconate, γ-Carboxymethylene-Δαβ-butenolide, Maleylacetate, Fumarylacetate, Fumarate, Acetate. nih.gov |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Hydrolysis | 2,4-Dichlorophenol, Glycolic acid. researchgate.net |

Emerging Research Areas and Future Directions for 3 2,4,5 Trichlorophenoxy Propan 1 Ol Studies

Development of Novel and Sustainable Synthetic Routes

Future research into 3-(2,4,5-trichlorophenoxy)propan-1-ol is likely to focus on the development of innovative and environmentally benign synthetic methodologies. Traditional synthesis of related chlorophenoxy compounds often involves the use of hazardous reagents and can produce toxic byproducts. prepchem.comresearchgate.net A key starting material for the synthesis of such compounds is 2,4,5-trichlorophenol (B144370). prepchem.comepa.govnih.gov

Exploration into greener synthetic pathways could involve enzyme-catalyzed reactions or the use of less toxic solvents and reagents. frontiersin.org Recent advancements in sustainable chemistry have highlighted the use of alcohols as environmentally friendly reagents in various organic transformations. researchgate.netrsc.org Such approaches could be adapted for the synthesis of this compound, potentially leading to higher yields, reduced waste, and a safer environmental profile. The development of one-pot synthesis methods, which combine multiple reaction steps into a single process, could also offer a more efficient and sustainable route to this compound. researchgate.net

A potential synthetic approach could involve the reaction of 2,4,5-trichlorophenol with a suitable three-carbon synthon, such as 3-chloropropan-1-ol, under basic conditions. The optimization of reaction conditions, including temperature, catalyst, and solvent system, would be a critical area of investigation to maximize yield and purity.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes to catalyze the etherification of 2,4,5-trichlorophenol. | High selectivity, mild reaction conditions, reduced byproducts. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. frontiersin.org | Faster reaction times, increased yields, potential for solvent-free reactions. |

| Phase-Transfer Catalysis | Employing a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases. | Milder reaction conditions, use of inexpensive reagents. |

| Flow Chemistry | Continuous production of the compound in a microreactor system. | Precise control over reaction parameters, enhanced safety, ease of scalability. |

Advanced Environmental Monitoring and Remediation Technologies for Chlorinated Organic Compounds

Given that this compound is a chlorinated organic compound, its potential environmental persistence and impact are of significant concern. herts.ac.uk Future research will likely focus on developing sensitive and selective analytical methods for its detection in various environmental matrices, such as soil and water. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for the analysis of related compounds and could be adapted for this specific molecule. nih.gov

In terms of remediation, bioremediation strategies employing microorganisms capable of degrading chlorinated phenols and related compounds hold considerable promise. nih.gov Research into isolating and engineering bacterial strains, such as Pseudomonas cepacia, which has been shown to degrade 2,4,5-T, could be extended to this compound. nih.gov Advanced oxidation processes, such as photocatalysis or Fenton-like reactions, which generate highly reactive hydroxyl radicals to break down persistent organic pollutants, also represent a viable area for future investigation.

Application in Materials Science as a Precursor for Advanced Polymeric Systems

The functional groups present in this compound, namely the hydroxyl group and the aromatic ring, make it a potential candidate as a monomer or precursor for the synthesis of novel polymers. The hydroxyl group can participate in polymerization reactions to form polyesters or polyethers, while the trichlorophenoxy moiety could impart specific properties such as flame retardancy or antimicrobial activity to the resulting polymer.

An emerging area of research is the development of molecularly imprinted polymers (MIPs) for the selective recognition and removal of specific pollutants. nih.gov Future studies could explore the use of this compound as a template molecule for the creation of MIPs designed to target and capture other chlorinated phenoxy compounds from the environment.

Table 2: Potential Polymer Applications

| Polymer Type | Potential Role of this compound | Potential Properties |

|---|---|---|

| Polyesters | As a diol monomer in condensation polymerization. | Enhanced thermal stability, flame retardancy. |

| Polyurethanes | As a polyol component in the reaction with isocyanates. | Improved chemical resistance, modified mechanical properties. |

| Epoxy Resins | As a curing agent or modifier. | Increased cross-linking density, altered surface properties. |

| Molecularly Imprinted Polymers | As a template for creating selective binding sites. nih.gov | High selectivity for related chlorinated organic compounds. |

Integration of Multi-Omics Approaches in Environmental Fate and Microbial Degradation Studies

To gain a comprehensive understanding of the environmental fate and microbial degradation of this compound, the integration of multi-omics approaches is a promising future direction. embopress.org Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the metabolic pathways involved in the breakdown of this compound by microorganisms. embopress.orgchenomx.com

By studying the changes in gene expression, protein production, and metabolite profiles in microbial communities exposed to this compound, researchers can identify the specific enzymes and metabolic routes responsible for its degradation. embopress.orgrsc.org This knowledge is crucial for developing effective bioremediation strategies and for predicting the environmental persistence of the compound.

Exploration of its Role in Complex Environmental Microcosms and Natural Systems

Laboratory-based studies, while valuable, may not fully capture the behavior of this compound in complex natural environments. Therefore, future research should include studies in environmental microcosms that simulate real-world conditions, such as soil and aquatic ecosystems. nih.govnih.gov These studies can help to elucidate the compound's transport, transformation, and potential for bioaccumulation in the presence of other organic and inorganic compounds, as well as a diverse microbial community. nih.gov

Understanding the interactions of this compound with other environmental contaminants is also a critical area for future investigation. The presence of other pollutants could either inhibit or enhance its degradation, and these complex interactions can only be unraveled through carefully designed microcosm and field studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.